molecular formula C17H29N5O B4009245 1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea

1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea

Cat. No.: B4009245
M. Wt: 319.4 g/mol
InChI Key: AZUAUTXGMUHZBT-UHFFFAOYSA-N
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Description

1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azocane ring, which is an eight-membered ring containing nitrogen

Properties

IUPAC Name

1-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-4-18-17(23)21-14(3)15-12-19-16(20-13(15)2)22-10-8-6-5-7-9-11-22/h12,14H,4-11H2,1-3H3,(H2,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUAUTXGMUHZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(C)C1=CN=C(N=C1C)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea typically involves multiple steps, starting with the preparation of the pyrimidine and azocane precursors. The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions. The azocane ring is usually formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.

Once the precursors are prepared, they are coupled together through a nucleophilic substitution reaction The azocane nitrogen acts as a nucleophile, attacking the electrophilic carbon of the pyrimidine ring, resulting in the formation of the desired compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea can be compared with other similar compounds, such as:

    2-(Azocan-1-yl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]acetamide: Another heterocyclic compound with similar structural features but different functional groups.

    N-{1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl}cyclobutanamine: A compound with a similar pyrimidine and azocane ring structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea
Reactant of Route 2
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1-[1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-ethylurea

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